![molecular formula C10H9N3S B2761359 5-Styryl-[1,3,4]thiadiazol-2-ylamine CAS No. 1049978-62-2](/img/structure/B2761359.png)

5-Styryl-[1,3,4]thiadiazol-2-ylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

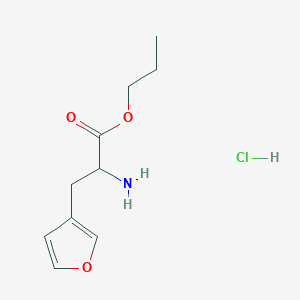

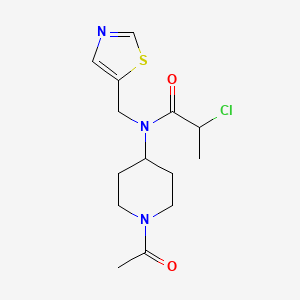

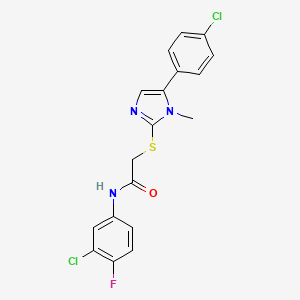

5-Styryl-[1,3,4]thiadiazol-2-ylamine is an organic compound that falls under the class of thiadiazole derivatives. It has a molecular formula of C10H9N3S and a molecular weight of 203.26 .

Molecular Structure Analysis

The molecular structure of 5-Styryl-[1,3,4]thiadiazol-2-ylamine consists of a thiadiazole ring attached to a styryl group . The PubChem CID for this compound is 5340173 .Applications De Recherche Scientifique

Antidiabetic Potential

A study highlighted the synthesis and evaluation of a series of novel 2-piperidinopiperidine thiadiazoles as histamine H3 receptor antagonists, where a compound exhibited significant antidiabetic efficacy in STZ diet-induced obesity type 2 diabetic mice. This compound, related to the 5-styryl-thiadiazole class, showed a notable reduction in non-fasting glucose levels and HbA1c after treatment, indicating its potential in diabetes management Rao et al., 2012.

Anticancer Activity

Research involving the synthesis of arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a novel copolymer basic catalyst revealed promising anticancer activity against colon and liver carcinoma cell lines. The study suggested that certain thiadiazole derivatives, potentially including structures related to 5-styryl-thiadiazole, could have significant anticancer effects Gomha et al., 2015.

Synthetic Methodologies

An efficient synthetic method for styryl 1,3,4-thiadiazoles was developed, demonstrating the versatility of this chemical framework in generating diverse heterocyclic compounds. The research highlighted the potential of the styryl 1,3,4-thiadiazole structure as precursors for further chemical modifications and applications in creating bis heterocycles Guda et al., 2014.

Cholinesterase Inhibition for Dementia Treatment

A study on 5-Aryl-1,3,4-oxadiazol-2-amines and their analogs, including thiadiazole derivatives, investigated their potential as inhibitors of acetyl- and butyrylcholinesterase. These enzymes are targets for treating neurodegenerative diseases like dementia and myasthenia gravis. Some derivatives demonstrated moderate inhibition, suggesting therapeutic potential Pflégr et al., 2022.

Antimicrobial Properties

Research on sulfonamidomethane linked heterocycles, including pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles, showed that certain thiadiazole compounds exhibited appreciable antimicrobial activity. This finding indicates the potential of 5-styryl-[1,3,4]thiadiazol-2-ylamine derivatives for developing new antimicrobial agents Swapna et al., 2013.

Propriétés

IUPAC Name |

5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAWSDUTTXHYTR-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Styryl-[1,3,4]thiadiazol-2-ylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)

![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-phenoxypropanamide](/img/structure/B2761285.png)

![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)

![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2761293.png)